Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate

Übersicht

Beschreibung

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is a chemical compound with the molecular formula C4H2N4Na2O4. It is a salt form of 1,2,4,5-tetrazine-3,6-dicarboxylic acid, characterized by its yellow-brown solid appearance. This compound is known for its unique reactivity and has been utilized in various scientific research applications, particularly in the fields of chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of disodium 1,2,4,5-tetrazine-3,6-dicarboxylate typically involves the reaction of ethyl diazoacetate with sodium hydroxide. The process is carried out in a three-necked round-bottomed flask equipped with an overhead stirrer, thermometer, and addition funnel. Sodium hydroxide (320 g, 8 mol) is dissolved in water (500 mL), and ethyl diazoacetate (200 g, 1.75 mol) is added dropwise while maintaining the temperature between 60°C and 80°C. The reaction mixture is then cooled, and the resulting slurry is washed with ethanol and ether to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis described above can be scaled up with appropriate modifications to reaction vessels and conditions to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation and Reduction: The tetrazine unit can be reversibly oxidized and reduced, which is accompanied by a color change from yellow to pink and vice versa.

Cycloaddition Reactions: It participates in inverse electron demand Diels-Alder reactions with dienophiles or heterodienophiles, forming cycloadducts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitrous gases.

Cycloaddition: Typical conditions involve the use of dienophiles or heterodienophiles under mild to moderate temperatures.

Major Products Formed

Oxidation: The major product is the oxidized form of the tetrazine unit.

Cycloaddition: The major products are cycloadducts formed from the reaction with dienophiles or heterodienophiles.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate can be synthesized through several methods. One notable approach involves the reaction of ethyl diazoacetate under basic conditions to yield the desired tetrazine structure. This synthesis allows for high yields and the possibility of further modifications due to the presence of carboxyl groups at positions 3 and 6 of the tetrazine core . The compound typically appears as a bright red crystalline solid.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its ability to form derivatives with potential antitumor activities. For example, derivatives synthesized from this compound have been evaluated for their cytotoxicity against various cancer cell lines including SGC-7901 and MCF-7. One such derivative exhibited an IC50 value of 0.57 μM in vitro, indicating strong antitumor potential . Furthermore, in vivo studies demonstrated a significant reduction in tumor weight when tested in xenograft models.

Energetic Materials

The energetic properties of this compound and its derivatives have garnered attention for applications in explosives and propellants. The compound exhibits high thermal stability and favorable oxygen balance when forming salts with organic anions. These properties make it suitable for use in formulations requiring controlled energy release . For instance, derivatives such as 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine have been identified as having low sensitivity to impact while still providing significant energy output upon decomposition .

Synthesis of Heterocycles

The compound is extensively utilized in the synthesis of nitrogen-containing heterocycles through inverse electron demand Diels-Alder reactions. This method allows for the efficient formation of complex molecular architectures that are valuable in drug discovery and development . The ability to modify the tetrazine structure further enhances its utility in creating diverse chemical entities.

Fluorescent Materials

Recent studies have explored the use of this compound derivatives in developing fluorescent materials. These compounds exhibit intense fluorescence properties that can be tuned by varying substituents on the tetrazine or phenyl rings. Such materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Wirkmechanismus

The mechanism of action of disodium 1,2,4,5-tetrazine-3,6-dicarboxylate involves its ability to undergo reversible oxidation and reduction. The tetrazine unit acts as an electron-deficient heterocycle, facilitating cycloaddition reactions with electron-rich dienophiles. This reactivity is exploited in various applications, including the synthesis of complex organic molecules and the development of sensor materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4,5-Tetrazine-3,6-dicarboxylic acid: The parent acid form of disodium 1,2,4,5-tetrazine-3,6-dicarboxylate.

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: A dimethyl ester derivative used in similar cycloaddition reactions.

Uniqueness

This compound is unique due to its salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its acid or ester derivatives. Its reversible redox properties and ability to participate in cycloaddition reactions further distinguish it from similar compounds .

Biologische Aktivität

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is a compound belonging to the class of tetrazines, characterized by its unique structure that includes two carboxylate groups. This compound has garnered interest due to its diverse biological activities and potential applications in various fields such as organic synthesis and materials science.

Chemical Structure and Properties

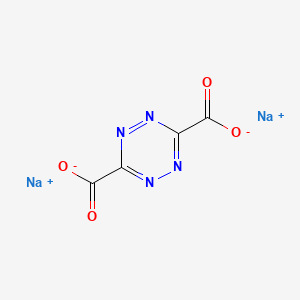

This compound features a five-membered heterocyclic ring containing four nitrogen atoms. The presence of two carboxylate groups enhances its solubility in water and reactivity with biological molecules. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance:

- Efficacy Against Microorganisms : Some derivatives have shown effectiveness as biocides against a range of bacteria and fungi. This property is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Bioorthogonal Chemistry

The compound is utilized in bioorthogonal labeling techniques due to its ability to participate in inverse electron-demand Diels-Alder reactions. This characteristic allows it to react selectively with dienophiles in biological systems without interfering with native biochemical processes. Applications include:

- Targeted Drug Delivery : Functionalized tetrazines can be attached to therapeutic agents for targeted delivery to specific cells or tissues .

- Imaging Techniques : The compound can be employed in imaging applications by labeling biomolecules for visualization in live cells .

Synthesis and Reactivity

The synthesis of this compound typically involves several key steps that enhance its reactivity:

- Formation of Dihydrotetrazine : Initial synthesis often yields a dihydrotetrazine intermediate which is then oxidized to form the tetrazine structure.

- Reactivity Studies : Interaction studies have demonstrated that this compound reacts rapidly with various dienophiles under mild conditions .

Case Studies

Several studies have explored the application of this compound in different contexts:

- Cycloaddition Reactions : In a study involving the Diels-Alder reaction with norbornene derivatives, this compound exhibited high reactivity and selectivity . This reaction was characterized by over 93% conversion efficiency.

| Reaction Component | Conversion Efficiency |

|---|---|

| Norbornene | >93% |

| Other dienophiles | Variable |

Summary of Findings

This compound is a versatile compound with notable biological activities including antimicrobial properties and applications in bioorthogonal chemistry. Its unique structural features facilitate diverse chemical transformations and interactions with biological molecules.

Eigenschaften

IUPAC Name |

disodium;1,2,4,5-tetrazine-3,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O4.2Na/c9-3(10)1-5-7-2(4(11)12)8-6-1;;/h(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENHORAEJXDWQQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655096 | |

| Record name | Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113631-48-4 | |

| Record name | Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.